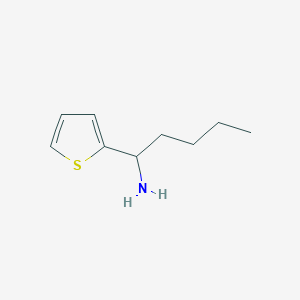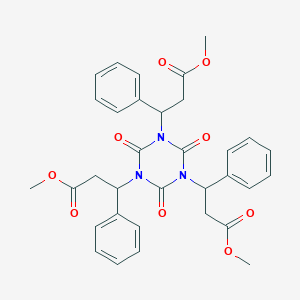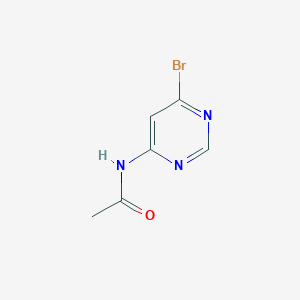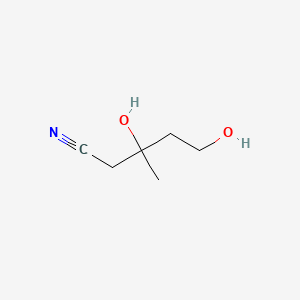
2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(3,4-Difluorophényl)-2-méthyl-1,3-dioxolane est un composé organique caractérisé par la présence d'un cycle dioxolane substitué par un groupe 3,4-difluorophényle et un groupe méthyle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(3,4-Difluorophényl)-2-méthyl-1,3-dioxolane implique généralement la réaction du 3,4-difluorobenzaldéhyde avec l'éthylène glycol en présence d'un catalyseur acide pour former le cycle dioxolane. Les conditions réactionnelles comprennent souvent le reflux du mélange dans un solvant approprié tel que le toluène ou le dichlorométhane .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. De plus, le processus de purification peut inclure la distillation ou la recristallisation pour obtenir le composé souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(3,4-Difluorophényl)-2-méthyl-1,3-dioxolane peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en alcanes.
Substitution : Les réactions d'halogénation ou de nitration peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Des réactifs comme le brome (Br₂) ou l'acide nitrique (HNO₃) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications De Recherche Scientifique
Le 2-(3,4-Difluorophényl)-2-méthyl-1,3-dioxolane a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études impliquant l'inhibition enzymatique et les interactions protéine-ligand.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés
5. Mécanisme d'action
Le mécanisme d'action du 2-(3,4-Difluorophényl)-2-méthyl-1,3-dioxolane implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies impliquées peuvent inclure l'inhibition de l'activité enzymatique ou la modulation de la signalisation des récepteurs .
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Amino-4-(3,4-difluorophényl)thiazole
- Acide 3,4-difluorophénylboronique
- Acide (2,3-difluorophényl)acétique
Unicité
Le 2-(3,4-Difluorophényl)-2-méthyl-1,3-dioxolane est unique en raison de sa structure cyclique dioxolane spécifique et de la présence à la fois d'un groupe 3,4-difluorophényle et d'un groupe méthyle. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour diverses applications .
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
2-(3,4-difluorophenyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O2/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 |
Clé InChI |
CTUDQXUHOJIWNW-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCCO1)C2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione](/img/structure/B12093564.png)

![Thiohydroxylamine, N-[(4-bromo-2-ethyl-6-methylphenyl)imino]-S-(1,1-dimethylethyl)-](/img/structure/B12093580.png)

![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)





![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)

![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)
